methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound of interest, "methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate," is a complex molecule that appears to be related to the tetrahydroisoquinoline family. This family of compounds is significant in medicinal chemistry due to its presence in various biologically active molecules and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been explored through various methods. For instance, an improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was achieved using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines . Another approach involved the cleavage of functionalized dihydrooxazoles to synthesize protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate . Additionally, unusual oxidation with thionyl chloride has been used to synthesize methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates . These methods highlight the versatility and creativity in the synthesis of tetrahydroisoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives has been elucidated using various analytical techniques. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . This provides valuable information on the three-dimensional arrangement of atoms within these molecules, which is crucial for understanding their chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives undergo a range of chemical reactions. The nucleophilic addition of Lewis acid-complexed α-amino carbanions to arynes has been used to synthesize 1-aryl-N-methyl-1,2,3,4-tetrahydroisoquinolines . This method provides a pathway to introduce aryl groups into the tetrahydroisoquinoline framework, potentially altering the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. For instance, the protonation behavior of aminomethyl-THIQs was investigated, showing that these compounds are substantially monoprotonated at physiological pH . Understanding these properties is essential for predicting the behavior of these compounds in biological systems and their potential as pharmaceutical agents.
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
- Diastereoselective Alkylation : The diastereoselective alkylation of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, including the synthesis of the alkaloid (+)-corlumine, showcases a method for creating enantiomerically pure 1-substituted tetrahydroisoquinolines. This approach highlights the stereochemical control in synthesizing complex alkaloids (Huber & Seebach, 1987).
- Carbon Dioxide as a Reagent : Utilizing carbon dioxide for N-protection and as an intermediate carbanion stabilizing group in the synthesis of 1-substituted tetrahydroisoquinoline-2-carboxylic acids demonstrates an innovative use of CO2 in organic synthesis (Katritzky & Akutagawa, 1986).
- Tandem Reduction-Reductive Amination : A method for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters through a tandem sequence involving reduction, condensation, further reduction, and reductive amination. This process highlights a versatile approach to constructing substituted tetrahydroquinolines with high diastereoselection (Bunce, Herron, Johnson, & Kotturi, 2001).
Unique Chemical Reactions and Properties
- Oxidation in Thionyl Chloride : Research on the oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with thionyl chloride showcases a novel synthesis pathway for 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates. This reaction demonstrates the versatility of thionyl chloride as an oxidant for preparing reactive dienophiles (Beattie & Hales, 1992).
- Ring-Chain Tautomerism : The study of substituent effects in the ring-chain tautomerism of hexahydro-2H-pyrimido[6,1-a]isoquinolines provides insight into the tautomeric equilibria influenced by methyl substituents and the configurations of substituted carbons. This research contributes to understanding the dynamic behavior of complex heterocyclic systems (Zalán, Hetényi, Lázár, & Fülöp, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(3,4-dihydro-2H-quinoline-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-21(25)23-14-12-15-7-2-4-10-17(15)19(23)20(24)22-13-6-9-16-8-3-5-11-18(16)22/h2-5,7-8,10-11,19H,6,9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUNUNZUEWBPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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